4-(1,1-Dioxothiomorpholino)benzaldehyde
Overview
Description
4-(1,1-Dioxothiomorpholino)benzaldehyde, also known as 4-(4-Formylphenyl)thiomorpholine 1,1-Dioxide, is a compound with the molecular formula C11H13NO3S and a molecular weight of 239.29 . It appears as a white to yellow to green powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzaldehyde group attached to a thiomorpholine dioxide group . The exact structure can be found in the MOL file with the MDL Number MFCD08276340 .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point range of 183.0 to 187.0 degrees Celsius . The compound is air-sensitive and should be stored under inert gas .Scientific Research Applications
Catalytic Applications
Compounds structurally related to 4-(1,1-Dioxothiomorpholino)benzaldehyde have been investigated for their catalytic properties. For instance, benzaldehyde thiosemicarbazones have shown notable efficiency in catalyzing C–C and C–N coupling reactions. These compounds form complexes with palladium, facilitating various organic transformations with potential applications in drug development and material synthesis (Dutta & Bhattacharya, 2013).
Organic Synthesis
In organic synthesis, derivatives of benzaldehydes, such as this compound, are utilized as key intermediates. For example, they participate in reactions with arylmagnesium bromides, leading to the formation of N-benzyl-β-hydroxyphenethylamines, which are precursors for the synthesis of tetrahydroisoquinolines, compounds of interest for their biological activities (Moshkin & Sosnovskikh, 2013).
Material Science
In the field of material science, derivatives of benzaldehydes have been employed in the synthesis of luminescent materials. For instance, cyclometallated rhodium(III) complexes containing benzaldehyde units exhibit long-lived luminescence, which can be useful for the development of new photoluminescent materials with potential applications in organic electronics and sensing technologies (Lo et al., 2003).
Analytical Chemistry
Benzaldehyde derivatives are also used in analytical chemistry as chromogenic agents. They have been applied in the spectrophotometric microdetermination of metal ions, such as cobalt(II), demonstrating the versatility of these compounds in developing sensitive and selective analytical methodologies (Khedr et al., 2005).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c13-9-10-1-3-11(4-2-10)12-5-7-16(14,15)8-6-12/h1-4,9H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYZHXMHEACSIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656198 | |
Record name | 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27913-96-8 | |
Record name | 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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